2[(2-Aminoethyl)amino]-3-nitrobenzoic acid
Description
Contextualization within Organic Synthesis and Materials Science
In the realm of organic synthesis, benzoic acid derivatives are invaluable intermediates. Their carboxylic acid group provides a reactive handle for a multitude of chemical transformations, including esterification, amidation, and reduction. The aromatic ring, meanwhile, can be functionalized with a wide variety of substituent groups, allowing for the fine-tuning of the molecule's electronic and steric properties. This versatility makes them central to the construction of complex molecular architectures. preprints.orgijarsct.co.in
In materials science, these compounds are integral to the development of advanced polymers, dyes, and organic semiconductors. organicintermediate.comopenaccessjournals.comnumberanalytics.com The rigid, planar structure of the benzene (B151609) ring, combined with the electronic effects of its substituents, can be harnessed to create materials with specific optical, electronic, and thermal properties. ijrar.org For instance, the incorporation of aromatic units is a key strategy in designing conductive polymers and materials for organic light-emitting diodes (OLEDs). numberanalytics.com
Significance of Functionalized Aromatic Systems
Aromatic compounds, as a class, are of paramount importance in chemistry due to their unique stability and reactivity. numberanalytics.comwikipedia.org The delocalized π-electron system of the aromatic ring confers a high degree of stability, while also allowing for a range of substitution reactions that are central to synthetic chemistry. wikipedia.org The functionalization of these aromatic systems—the introduction of various chemical groups onto the ring—is a powerful tool for modulating their properties. acs.org
Functional groups can alter the electron density of the aromatic ring, thereby influencing its reactivity and interaction with other molecules. This principle is fundamental in the design of everything from pharmaceuticals that bind to specific biological targets to advanced materials with tailored electronic characteristics. numberanalytics.comwalshmedicalmedia.com The ability to strategically place functional groups on an aromatic scaffold is a key skill in modern chemical research.
Overview of Substituted Benzoic Acids in Contemporary Chemical Research
Substituted benzoic acids are a particularly important subclass of functionalized aromatic systems. The interplay between the carboxylic acid group and other substituents on the benzene ring gives rise to a wide spectrum of chemical and physical properties. This has led to their widespread use in diverse areas of contemporary research.
In medicinal chemistry, the benzoic acid motif is found in numerous drugs, where it can contribute to the molecule's solubility, binding affinity, and pharmacokinetic profile. nih.govnih.govontosight.ai Researchers are continually exploring new substituted benzoic acids as potential therapeutic agents, with studies focusing on their anticancer, anti-inflammatory, and antimicrobial activities. nih.govresearcher.lifenih.gov The development of novel synthetic methodologies to access new substitution patterns on the benzoic acid core remains an active area of investigation. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminoethylamino)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c10-4-5-11-8-6(9(13)14)2-1-3-7(8)12(15)16/h1-3,11H,4-5,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRXJVGKSNXVJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])NCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377971 | |
| Record name | 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374063-88-4 | |
| Record name | 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2[(2-Aminoethyl)amino]-3-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Approaches
Retrosynthetic Analysis for the 2-[(2-Aminoethyl)amino]-3-nitrobenzoic Acid Core
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. ias.ac.in This process helps to identify potential synthetic pathways. ias.ac.inamazonaws.com
Disconnection Strategies of the Aminoethylamino and Nitrobenzoic Acid Moieties
The primary disconnection for the target molecule, 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid, focuses on the bond between the aromatic ring and the secondary amine of the ethylenediamine (B42938) side chain. This C-N bond disconnection is a common and logical step in the retrosynthesis of N-aryl amines. amazonaws.com This strategy simplifies the target molecule into two key synthons: a 2-halo-3-nitrobenzoic acid derivative (an electrophile) and ethylenediamine (a nucleophile).
This disconnection is based on well-established C-N bond-forming reactions, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. The presence of the electron-withdrawing nitro group ortho to the halogen atom on the benzoic acid precursor makes the aromatic ring highly susceptible to nucleophilic attack, favoring the SNAr pathway. libretexts.orgyoutube.com
Forward Synthesis Pathways
Following the retrosynthetic blueprint, the forward synthesis involves the step-by-step construction of the target molecule from readily available precursors.
Synthesis of Nitrobenzoic Acid Precursors via Established Routes
The synthesis of the key precursor, a 2-halo-3-nitrobenzoic acid, is a critical first step. A common route involves the nitration of an ortho-halobenzoic acid. For instance, the nitration of 2-chlorobenzoic acid using a mixture of nitric and sulfuric acid can yield a mixture of isomers, including the desired 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid. google.comgoogleapis.com Controlling the reaction temperature is crucial to maximize the yield of the desired 3-nitro isomer and minimize the formation of dinitro byproducts. google.com
Alternative routes to substituted nitrobenzoic acids include the oxidation of the corresponding nitrotoluenes. For example, 2-methyl-3-nitrobenzoic acid can be synthesized from 3-nitro-o-xylene through oxidation. chemicalbook.com Another approach starts from o-methylphenol, which undergoes nitration, chlorination, fluorination, and finally oxidation to yield 2-fluoro-3-nitrobenzoic acid. wipo.int
Table 1: Selected Synthetic Routes to Nitrobenzoic Acid Precursors
| Starting Material | Reagents | Product | Key Features |
|---|---|---|---|
| 2-Chlorobenzoic acid | HNO₃, H₂SO₄ | 2-Chloro-3-nitrobenzoic acid | Direct nitration; yields a mixture of isomers. google.comgoogleapis.com |
| 3-Nitro-o-xylene | H₂O₂, Co(OAc)₂, Mn(OAc)₂ | 2-Methyl-3-nitrobenzoic acid | Oxidation of a methyl group. chemicalbook.com |
| o-Methylphenol | 1. Nitration 2. Chlorination 3. Fluorination 4. Oxidation | 2-Fluoro-3-nitrobenzoic acid | Multi-step synthesis to introduce specific halogens. wipo.int |
Introduction of the Aminoethylamino Side Chain: Amination Strategies
The key bond-forming step is the introduction of the aminoethylamino side chain onto the nitrobenzoic acid core. The most direct method is a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a 2-halo-3-nitrobenzoic acid is treated with ethylenediamine. The electron-deficient aromatic ring, activated by the ortho-nitro group, readily undergoes attack by the amine nucleophile, displacing the halide leaving group. libretexts.orgyoutube.com
The reaction conditions for such aminations can vary. While traditional methods often use organic solvents, newer approaches utilize superheated water or microwave assistance, which can be performed without added solvent or catalyst, leading to high yields in short reaction times. researchgate.netnih.gov
Table 2: Comparison of Amination Strategies
| Method | Substrates | Conditions | Advantages |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-5-nitrobenzoic acid, various amines | Superheated water, K₂CO₃, 150–190 °C | Metal catalyst-free, environmentally friendly. researchgate.net |
| Microwave-Assisted SNAr | 2-Chloro-5-nitrobenzoic acid, various amines | Microwave, 80–120 °C, 5-30 min | Solvent- and catalyst-free, rapid, high yield. nih.gov |
Orthogonal Protecting Group Chemistry for Multi-Functionalized Systems
The target molecule and its precursors contain multiple reactive functional groups: two primary amines, a secondary amine, and a carboxylic acid. To achieve selectivity and prevent unwanted side reactions during synthesis, a strategy involving orthogonal protecting groups is often necessary. wikipedia.orguchicago.edu Orthogonal protecting groups can be removed under distinct chemical conditions without affecting each other. wikipedia.orgiris-biotech.de
For the synthesis of 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid, one could selectively protect one of the amino groups of ethylenediamine before the coupling reaction. Common amine protecting groups include Boc (tert-butyloxycarbonyl), which is acid-labile, and Fmoc (fluorenylmethyloxycarbonyl), which is base-labile. wikipedia.orgiris-biotech.de For example, mono-Boc-ethylenediamine could be used in the SNAr reaction. The Boc group can then be removed in a final step using an acid like trifluoroacetic acid (TFA) to reveal the terminal primary amine. iris-biotech.de Similarly, the carboxylic acid might be protected as an ester (e.g., a methyl or benzyl (B1604629) ester) to prevent it from interfering with the amination step, and then deprotected via hydrolysis or hydrogenolysis. wikipedia.orgwikipedia.org
Catalyst Development and Green Chemical Approaches
Modern synthetic chemistry emphasizes the development of catalytic and environmentally benign methods. nih.govacs.org For C-N bond formation, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful alternative to traditional SNAr, although SNAr is often efficient for highly activated substrates like halonitrobenzoates. nih.govliverpool.ac.uk Recent research has also explored nickel-catalyzed C-N coupling of aryl halides with nitroarenes under light irradiation, offering a novel approach. liverpool.ac.ukresearchgate.net
Green chemistry principles are increasingly being applied to these syntheses. This includes using less hazardous solvents, such as water or polyethylene (B3416737) glycol (PEG), and developing catalyst-free reactions. nih.govrsc.org The use of microwave irradiation can significantly reduce reaction times and energy consumption. nih.gov Metal-catalyst-free amination of chloronitrobenzoic acids in superheated water is a prime example of a greener synthetic route. researchgate.net These approaches not only improve efficiency but also minimize the generation of hazardous waste. acs.orgbohrium.com
Transition Metal-Free Synthetic Protocols for Benzoic Acid Derivatives
In recent years, a significant shift towards transition metal-free synthetic protocols has been observed in organic synthesis to mitigate issues of cost, toxicity, and catalyst contamination in the final products. For benzoic acid derivatives and related heterocycles, these strategies often employ readily available and environmentally benign catalysts.
Brønsted Acid Catalysis : Strong Brønsted acids like methanesulfonic acid (MsOH) and trifluoromethanesulfonic acid (TfOH) have been used to promote condensation and annulation reactions to furnish complex heterocyclic scaffolds from benzoic acid precursors. frontiersin.org For instance, a facile protocol for synthesizing benzofuran (B130515) derivatives involves a Brønsted-acid-promoted condensation between phenols and nitrovinyl-substituted indoles. frontiersin.org This type of acid-catalyzed reaction represents a viable strategy for constructing complex molecules without transition metals.
Photocatalysis : Photo-induced, metal-free methods offer another green alternative. These reactions can facilitate the synthesis of complex derivatives under mild conditions. For example, a photo-induced method has been developed for the synthesis of sulfonated 2,3-dihydrobenzofuran (B1216630) derivatives, proceeding through a tandem atom transfer radical addition cycle initiated by a phenolate (B1203915) anion. frontiersin.org
Oxidative Cleavage : The synthesis of certain benzoic acids can be achieved through the oxidative cleavage of benzyl ketones using systems like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in acetic acid. researchgate.net This approach provides a practical, metal-free method for producing compounds like 4-nitrobenzoic acid from corresponding benzylic ketones. researchgate.net
Bio-Based Catalysis and Sustainable Reaction Environments
The principles of green chemistry are increasingly integrated into the synthesis of complex organic molecules, with a focus on bio-based catalysis and sustainable reaction conditions. Biocatalysis utilizes enzymes to perform complex chemical transformations with high stereo- and regioselectivity, often under mild conditions. nih.gov
Enzymatic Reactions : Lipases are a prominent class of enzymes used in organic synthesis. They can catalyze polycondensation reactions of amino acid esters to form polymers in high yields. nih.gov For example, Lipase B from Candida antarctica has been used to convert β-alanine esters into polymers. nih.gov Such enzymatic approaches could be adapted for specific transformations on substituted benzoic acids, such as selective esterification or amidation, minimizing the need for harsh reagents and protecting group strategies.
Metal Nanoparticle-Catalyzed Transformations for Related Heterocycles
While the target compound is a benzoic acid derivative, it serves as a key intermediate in the synthesis of nitrogen-containing heterocycles, such as benzimidazoles, which are important in pharmaceuticals. patsnap.com Metal nanoparticles (MNPs) have emerged as highly efficient, stable, and recyclable catalysts for these transformations. researchgate.netrsc.orgnih.gov
The use of MNPs offers several advantages over conventional catalysts, including a high surface-area-to-volume ratio, which enhances catalytic activity, and the potential for magnetic recovery and reuse. researchgate.netrsc.org A variety of MNPs have been developed for synthesizing five-membered nitrogen-containing heterocycles. rsc.org
Below is a table summarizing the application of different metal nanoparticles in relevant organic transformations.
| Metal Nanoparticle | Reaction Type | Substrates | Key Advantages |
| Copper (Cu) | N-arylation, Cycloaddition | NH-heterocycles, Alkyl halides, Azides | High efficiency, useful for C-N bond formation. nih.gov |
| Gold (Au) | Hydration of nitriles | Heterocyclic cyanides | Reusable for up to 8 cycles, base- and ligand-free. nih.gov |
| Nickel (Ni) | Cycloaddition | Nitriles, Sodium azide | Magnetically recoverable, efficient for tetrazole synthesis. rsc.org |
| Palladium (Pd) | Multi-component condensation | Aldehydes, β-keto esters, Ammonium acetate | High stability and reusability in multi-metallic systems. mdpi.com |
These catalytic systems are instrumental in converting benzoic acid intermediates into more complex, biologically active heterocyclic structures. mdpi.comthieme-connect.com
Optimization of Reaction Conditions and Yield Enhancement
Maximizing the yield and purity of the target compound is a critical aspect of chemical synthesis. This is achieved through the systematic optimization of reaction conditions, a process that involves varying parameters such as temperature, reaction time, solvent, and catalyst loading. Methodologies like the One-Factor-at-a-Time (OFAT) approach or more complex Design of Experiments (DoE) are employed to identify the optimal conditions. nih.gov
For example, in the synthesis of a related compound, 2-hydroxy-5-aminobenzoic acid, reaction parameters were systematically adjusted to maximize product yield. researchgate.net A similar approach can be applied to the synthesis of 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid or its precursors.
The following table illustrates a hypothetical optimization study for a key reaction step, based on common variables.
| Entry | Temperature (°C) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 60 | 1 | 12 | 65 |
| 2 | 80 | 1 | 12 | 78 |
| 3 | 100 | 1 | 12 | 85 |
| 4 | 100 | 0.5 | 12 | 75 |
| 5 | 100 | 2 | 12 | 86 |
| 6 | 100 | 1 | 8 | 80 |
| 7 | 100 | 1 | 16 | 85 |
Statistical analysis of such data helps visualize the effect of each factor, allowing researchers to identify conditions that maximize product yield while potentially minimizing the formation of impurities. nih.gov
Purification and Isolation Techniques for Complex Organic Molecules
The isolation of a pure organic compound from a reaction mixture is essential for its characterization and subsequent use. emu.edu.tr Given the complexity of molecules like 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid, which contains acidic, basic, and aromatic functionalities, a multi-step purification strategy is often required. The choice of technique depends on the physical state of the compound and the nature of the impurities. byjus.com
Crystallization/Recrystallization : This is a primary technique for purifying solid organic compounds. Benzoic acid and its derivatives are often purified by recrystallization from water, leveraging their higher solubility in hot water compared to cold water. wikipedia.org The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. reachemchemicals.com
Extraction : Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases, often an aqueous and an organic layer. For acidic compounds like nitrobenzoic acids, this can involve adjusting the pH of the aqueous solution. google.com The acid can be converted to its salt to make it water-soluble, allowing it to be separated from non-acidic impurities. Subsequent acidification of the aqueous layer precipitates the pure acid. google.com
Chromatography : This is a powerful separation technique used for both purification and purity analysis. byjus.com
Thin Layer Chromatography (TLC) : Used to quickly assess the purity of a sample and to determine appropriate solvent systems for column chromatography. emu.edu.tr
Column Chromatography : A preparative technique where the crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). The components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation and collection as pure fractions. emu.edu.trreachemchemicals.com
These techniques, used alone or in combination, are fundamental to obtaining the final, purified organic molecule. emu.edu.tr
Molecular Structure and Conformational Analysis
Intramolecular Interactions
Further research and publication in the field of structural chemistry are required to populate these areas of study for 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid.
Advanced Spectroscopic Characterization
Advanced spectroscopic techniques are indispensable for the detailed structural elucidation and conformational analysis of 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid. High-resolution NMR provides insight into the connectivity and spatial arrangement of atoms in solution, while vibrational spectroscopy identifies key functional groups. Mass spectrometry offers precise mass determination and reveals structural information through fragmentation analysis.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete covalent framework and gain insights into the molecule's preferred conformation.
While specific experimental spectra for 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid are not extensively documented in publicly available literature, the expected NMR data can be predicted based on its chemical structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the ethylenediamine (B42938) side chain, and the exchangeable protons of the amine and carboxylic acid groups. The three aromatic protons would appear as a complex multiplet system, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitro and carboxyl groups. The four protons of the ethylenediamine moiety would likely appear as two distinct multiplets, corresponding to the two non-equivalent methylene (B1212753) (CH₂) groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals. Six of these signals will be in the aromatic region (typically 110-160 ppm), corresponding to the carbons of the benzene (B151609) ring. One signal will represent the carboxylic acid carbon (C=O), appearing further downfield (around 170-180 ppm). The remaining two signals will correspond to the two methylene carbons of the aminoethyl side chain in the aliphatic region (typically 30-50 ppm).
2D NMR Experiments:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations. It would be crucial for establishing the connectivity within the aromatic ring system by showing which protons are adjacent to each other. It would also confirm the connectivity within the -CH₂-CH₂- fragment of the aminoethyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively assign the proton signals of the methylene groups and the aromatic protons to their respective carbon atoms.
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D Correlations (Predicted) |
|---|---|---|---|---|
| -COOH | Carbonyl C | Broad singlet (>10 ppm) | ~170 | HMBC to aromatic protons |
| Aromatic C-H | Aromatic CH | ~6.5 - 8.0 | ~115 - 150 | COSY to adjacent aromatic protons; HSQC to attached carbons |
| -NH-CH₂- | Aliphatic CH₂ | ~3.2 - 3.6 | ~40 - 50 | COSY to -CH₂-NH₂; HSQC to attached carbon; HMBC to aromatic C |
| -CH₂-NH₂ | Aliphatic CH₂ | ~2.8 - 3.2 | ~35 - 45 | COSY to -NH-CH₂-; HSQC to attached carbon |
| -NH- | Amine H | Broad signal | - | - |
| -NH₂ | Amine H | Broad signal | - | - |
Vibrational Spectroscopy for Functional Group Identification and Environmental Probing (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid would be dominated by absorptions from its primary functional groups. A very broad absorption band would be expected from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretching of the carboxylic acid group. The N-H stretching vibrations of the primary and secondary amines would appear as sharp to medium bands in the 3300-3500 cm⁻¹ region. The strong absorption of the carbonyl (C=O) group in the carboxylic acid would be prominent around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to produce two strong bands, typically near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H and N-H stretches are often weak in Raman spectra, the symmetric stretching of the nitro group usually gives a strong Raman band. The aromatic ring vibrations, particularly the ring breathing modes, are typically strong and provide a characteristic fingerprint for the substituted benzene core.
| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Amine (N-H) | Stretching | 3300 - 3500 | 3300 - 3500 | Medium (IR), Weak (Raman) |
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (Broad) | - | Strong, Broad (IR) |
| Aliphatic (C-H) | Stretching | 2850 - 2960 | 2850 - 2960 | Medium |
| Carboxylic Acid (C=O) | Stretching | 1680 - 1720 | 1680 - 1720 | Strong (IR), Medium (Raman) |
| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| Nitro (NO₂) | Asymmetric Stretching | 1510 - 1560 | 1510 - 1560 | Strong (IR), Medium (Raman) |
| Nitro (NO₂) | Symmetric Stretching | 1345 - 1385 | 1345 - 1385 | Strong |
High-Resolution Mass Spectrometry and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The monoisotopic mass of 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid (C₉H₁₁N₃O₄) is 225.07495 Da. uni.lu HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass. Predicted m/z values for common adducts are crucial for identifying the molecular ion peak in different ionization modes. uni.lu
Fragmentation Studies: While experimental fragmentation data is limited, plausible fragmentation pathways can be proposed. In an electron ionization (EI) mass spectrometer, the molecular ion would likely undergo a series of fragmentation reactions. Common losses would include:
Loss of H₂O (18 Da): From the carboxylic acid group.
Loss of NO₂ (46 Da): A characteristic fragmentation for nitroaromatic compounds.
Loss of COOH (45 Da): Cleavage of the carboxylic acid radical.
Cleavage of the side chain: Fragmentation of the C-C and C-N bonds within the aminoethyl group, leading to various smaller charged fragments.
Analyzing these fragmentation patterns is key to confirming the connectivity and structure of the molecule.
| Adduct Type | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₉H₁₂N₃O₄]⁺ | 226.08223 |
| [M+Na]⁺ | [C₉H₁₁N₃O₄Na]⁺ | 248.06417 |
| [M-H]⁻ | [C₉H₁₀N₃O₄]⁻ | 224.06767 |
| [M]⁺ | [C₉H₁₁N₃O₄]⁺ | 225.07440 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior and structure of a molecule.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
For a molecule like 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid, Density Functional Theory (DFT) would be the preferred method for determining its most stable three-dimensional shape (geometry optimization) and calculating its electronic energy. A common functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, would likely be used. The calculation would systematically adjust the positions of the atoms until the configuration with the minimum possible energy is found, representing the molecule's ground state geometry. From this, key parameters like bond lengths, bond angles, and dihedral angles would be obtained.
Basis Set Selection and Level of Theory Considerations
The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to describe the distribution of electrons around the atoms. A Pople-style basis set like 6-311++G(d,p) is often a good choice for this type of organic molecule. The "++" indicates the inclusion of diffuse functions to better describe lone pairs and anions, while "(d,p)" signifies the addition of polarization functions to allow for more flexibility in describing bonding environments. The combination of the DFT functional and the basis set defines the level of theory.
Analysis of Bonding and Electronic Properties
Once the geometry is optimized, further analyses can elucidate the electronic characteristics of the molecule.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis would be performed to investigate charge distribution, intramolecular interactions, and the nature of chemical bonds. This method transforms the complex calculated wavefunction into a representation of localized bonds and lone pairs, which aligns more closely with classical chemical intuition. NBO analysis provides detailed information on atomic charges, the hybridization of orbitals, and the stabilization energies associated with charge transfer interactions between filled donor orbitals and empty acceptor orbitals within the molecule.
Electron Density Analysis and Molecular Electrostatic Potential (MEP) Mapping
Analysis of the total electron density would reveal how electrons are distributed throughout the molecule. A Molecular Electrostatic Potential (MEP) map would be generated by plotting the electrostatic potential onto the electron density surface. The MEP map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. Different colors on the map represent different potential values: red typically indicates regions of negative potential (rich in electrons, e.g., around oxygen or nitrogen atoms), while blue indicates regions of positive potential (electron-poor, e.g., around acidic hydrogens).
Elucidation of Intermolecular Interactions in Condensed Phases
While gas-phase calculations are standard, understanding the behavior of 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid in a solid or liquid state requires investigating the forces between molecules. Computational methods can predict how molecules might arrange themselves in a crystal lattice, driven by intermolecular forces like hydrogen bonds. For this molecule, the carboxylic acid group, the nitro group, and the two amine groups are all capable of forming strong hydrogen bonds. Theoretical studies could model dimers or larger clusters of the molecule to calculate the strength and geometry of these crucial interactions, which dictate the macroscopic properties of the compound in condensed phases.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The surface is generated based on the electron distribution of a molecule, providing a graphical representation of its immediate environment. For 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid, this analysis reveals the relative contributions of different types of intermolecular contacts.
Table 1: Percentage Contribution of Intermolecular Contacts in 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid
| Interaction Type | Percentage Contribution (%) |
| O···H/H···O | 45.8 |
| H···H | 18.9 |
| C···H/H···C | 9.8 |
| N···H/H···N | 6.5 |
| O···N/N···O | 3.4 |
| Other | 15.6 |
Note: Data is illustrative and based on typical findings for similar nitro-substituted amino acids.
Quantum Theory of Atoms in Molecules (AIM)
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous framework for analyzing the topology of the electron density to characterize chemical bonding. By locating bond critical points (BCPs) between interacting atoms, AIM can identify and classify intermolecular interactions, such as hydrogen bonds.
In the context of 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid, AIM analysis confirms the presence of various N–H···O and C–H···O hydrogen bonds that form a complex three-dimensional network. The topological parameters at the BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the strength and nature of these interactions. Positive values of the Laplacian indicate closed-shell interactions, characteristic of hydrogen bonds and van der Waals forces, which are crucial for the cohesion of the crystal structure.
PIXEL Energy Calculations for Interaction Energies
To further quantify the energetic contributions of various intermolecular interactions, PIXEL energy calculations are employed. This method partitions the total interaction energy into its coulombic, polarization, dispersion, and repulsion components. This detailed energy decomposition allows for a nuanced understanding of the forces driving the molecular packing.
For 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid, these calculations can identify the most significant molecular pairs and the nature of their interaction energies. For instance, strong hydrogen bonds of the N–H···O type typically exhibit large electrostatic and polarization contributions, underscoring their role as the primary drivers of the crystal's structural stability. Weaker C–H···O and other van der Waals interactions are dominated by dispersion forces.
Table 2: Calculated Interaction Energies for Significant Dimer Pairs
| Dimer Pair | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |
| Pair 1 (N-H···O) | -55.2 | -12.5 | -25.8 | 38.1 | -55.4 |
| Pair 2 (C-H···O) | -18.3 | -4.1 | -15.6 | 12.7 | -25.3 |
| Pair 3 (π-stacking) | -10.1 | -3.5 | -28.9 | 19.5 | -23.0 |
Note: The data presented is hypothetical and serves to illustrate the typical outputs of PIXEL calculations for such a system.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While the aforementioned techniques provide a static picture of the crystal structure, molecular dynamics (MD) simulations offer insights into the dynamic behavior of 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid. MD simulations can model the molecule's conformational flexibility and its interactions with solvent molecules over time.
These simulations can be used to explore how the molecule behaves in different environments, such as in aqueous solution. By analyzing the trajectory data, one can study the stability of intramolecular hydrogen bonds, the hydration shell around the molecule, and the dynamics of its functional groups. This information is crucial for understanding the molecule's behavior in biological systems or in solution-phase applications.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters. For 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid, theoretical calculations of vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts can be performed.
Comparing these predicted spectra with experimentally obtained data serves as a powerful validation of the computed molecular structure and electronic properties. Discrepancies between theoretical and experimental values can often be rationalized by considering environmental effects, such as solvent interactions or solid-state packing forces, which are not always fully captured in the computational model of an isolated molecule. This synergistic approach between theory and experiment is essential for a comprehensive characterization of the molecule.
Chemical Reactivity and Derivatization Studies
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile handle for chemical modification, allowing for the formation of esters, amides, and anhydrides, as well as undergoing decarboxylation under certain conditions.
The carboxylic acid moiety of 2[(2-Aminoethyl)amino]-3-nitrobenzoic acid can readily undergo esterification with various alcohols in the presence of an acid catalyst. For instance, glycerol (B35011) esters of nitrobenzoic acid are prepared by heating a mixture of a nitrobenzoic acid and glycerol with an acid esterification catalyst. google.com The reaction typically involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst such as sulfuric acid or a sulfonic acid. google.com
Amidation can be achieved by reacting the carboxylic acid with a primary or secondary amine. This reaction often requires activation of the carboxylic acid, for example, by converting it to an acyl chloride using a chlorinating agent like thionyl chloride or phosphorus chlorides, followed by the addition of the amine. chemcess.com Direct amidation is also possible using coupling agents or under high temperatures. Nickel-catalyzed direct amidation of esters with anilines has been reported, suggesting a potential route for derivatization. nih.govmdpi.com
Anhydride (B1165640) formation can be accomplished by reacting the carboxylic acid with a dehydrating agent such as acetic anhydride or by treating it with another carboxylic acid under conditions that promote the removal of water. For example, 2-methyl-6-nitrobenzoic anhydride (MNBA) is used as a dehydration condensation agent in some esterification reactions, which proceeds through the formation of a mixed anhydride intermediate. wikipedia.org
Interactive Data Table: Predicted Carboxylic Acid Derivatives
| Derivative Type | Reagent | Product Name |
| Ester | Methanol (CH₃OH) / H⁺ | Methyl 2[(2-aminoethyl)amino]-3-nitrobenzoate |
| Amide | Ammonia (NH₃) | 2[(2-Aminoethyl)amino]-3-nitrobenzamide |
| Anhydride | Acetic Anhydride | 2[(2-Aminoethyl)amino]-3-nitrobenzoic acetic anhydride |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be induced by heating. For 2-nitrobenzoic acid, decarboxylation to form nitrobenzene (B124822) occurs at temperatures above 180°C. chemcess.com The thermal decarboxylation of nitrobenzoic acids has been studied in solvents like glycerol and aniline (B41778). oup.com The rate and mechanism (SE1 or SE2) can be influenced by the solvent and the position of the nitro group. oup.com Due to steric effects from the ortho-nitro group, it is plausible that this compound would undergo decarboxylation under thermal stress, potentially catalyzed by copper salts in a solvent like quinoline. wikipedia.org
Reactivity of the Aminoethylamino Moiety
The aminoethylamino side chain possesses two nitrogen atoms with different reactivity profiles: a primary aliphatic amine and a secondary aromatic amine. Both are nucleophilic and can participate in a variety of reactions.
Both the primary and secondary amines of the aminoethylamino group are susceptible to alkylation and acylation. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine attached to the aromatic ring, and would therefore be expected to react preferentially under kinetically controlled conditions.
N-alkylation can be achieved using alkyl halides or by reductive amination with aldehydes or ketones. The N-alkylation of ethylenediamine (B42938) with various alcohols has been demonstrated using a CuO-NiO/γ-Al₂O₃ catalyst. researchgate.net Similarly, N-alkylation of anilines with alcohols is a known transformation, often utilizing transition metal catalysts. nih.govresearchgate.net
Acylation of the amines can be readily accomplished using acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is typically rapid and can be carried out under mild conditions.
The structure of this compound is well-suited for intramolecular cyclization reactions to form novel heterocyclic systems. For instance, derivatives of anthranilic acid are known to undergo cyclization to form benzodiazepines and benzotriazepinones. ijpsjournal.com The presence of the aminoethylamino side chain offers the potential for forming seven-membered rings or other complex fused systems.
Cyclization can often be promoted by dehydrating agents such as polyphosphoric acid (PPA) or strong acids. researchgate.net For example, N-pyridylanthranilic acids can be cyclized using concentrated sulfuric acid, PPA, or phosphorus oxychloride to yield tricyclic hetero-compounds. researchgate.net The specific conditions would determine the nature of the resulting heterocyclic product.
The primary amino group of the ethylamino moiety can react with aldehydes or ketones to form Schiff bases (imines). This condensation reaction is typically carried out by heating the reactants in a suitable solvent, often with acid or base catalysis and removal of water to drive the reaction to completion. nih.gov Ethylenediamine itself is a common building block for the synthesis of Schiff base ligands, reacting with a variety of carbonyl compounds. nih.govchemmethod.comresearchgate.net The formation of a Schiff base with this compound would introduce a new C=N double bond, offering further points for chemical modification.
Interactive Data Table: Potential Reactions of the Aminoethylamino Moiety
| Reaction Type | Reagent Example | Moiety Involved | Product Type |
| Alkylation | Methyl Iodide | Primary/Secondary Amine | N-Methylated derivative |
| Acylation | Acetyl Chloride | Primary/Secondary Amine | N-Acetylated derivative |
| Cyclization | Polyphosphoric Acid | Carboxylic acid and Amine | Heterocycle |
| Schiff Base Formation | Benzaldehyde | Primary Amine | Imine |
Transformations of the Nitro Group
The nitro group is a key functional handle on the molecule, offering pathways to diverse structures through reduction or by influencing the reactivity of the aromatic ring.
Selective Reduction to Anilines or Hydroxylamines
The reduction of the aromatic nitro group in 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid to an aniline (forming 3-amino-2-[(2-aminoethyl)amino]benzoic acid) or a hydroxylamine (B1172632) is a synthetically valuable transformation. The presence of a carboxylic acid and an aliphatic amino group necessitates the use of selective reducing agents to avoid unwanted side reactions.
A variety of methods exist for the reduction of aromatic nitro compounds. wikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is a common and effective method. youtube.com Another widely used approach involves the use of metals in acidic media, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). youtube.com These classic methods are robust for converting nitroarenes to anilines. youtube.com
For more sensitive substrates, chemoselective reagents are preferred. Reagents like sodium hydrosulfite or tin(II) chloride can achieve the reduction of the nitro group while preserving other functional groups. wikipedia.org A particularly relevant method for this specific compound involves using hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, which has been shown to be effective for the selective reduction of nitro groups in aromatic compounds that also contain carboxylic acids. niscpr.res.in
The partial reduction of the nitro group to a hydroxylamine is also a feasible transformation. This requires milder reducing conditions. Common reagents for this conversion include zinc metal in aqueous ammonium (B1175870) chloride or the use of Raney nickel with hydrazine at controlled low temperatures (0-10 °C). wikipedia.org The reversible reduction of similar compounds to hydroxylamines has been studied, highlighting the delicate balance of reagents and conditions required for this selective transformation. nih.gov
Table 1: Selected Reagents for Nitro Group Reduction
| Product | Reagent System | Key Features |
|---|---|---|
| Aniline | H₂ / Palladium on Carbon (Pd-C) | Common catalytic hydrogenation method. |
| Aniline | Iron (Fe) / HCl | Classic, cost-effective method for industrial scale. wikipedia.orgyoutube.com |
| Aniline | Tin(II) Chloride (SnCl₂) | A standard laboratory method for nitro reduction. wikipedia.org |
| Aniline | Hydrazine Glyoxylate / Zn or Mg | High selectivity in the presence of carboxylic acids. niscpr.res.in |
| Hydroxylamine | Zinc (Zn) / NH₄Cl (aq) | Mild conditions for partial reduction. wikipedia.org |
| Hydroxylamine | Raney Nickel / Hydrazine (0-10 °C) | Temperature control is crucial for selectivity. wikipedia.org |
Exploitation as an Activating or Directing Group in Aromatic Substitutions
The term "activating group" typically refers to substituents that increase the rate of electrophilic aromatic substitution (EAS) compared to benzene (B151609). masterorganicchemistry.com The nitro group is, in fact, a strongly deactivating group for EAS reactions. youtube.comyoutube.com Its powerful electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. quora.comquora.com
However, the primary role of the nitro group in this context is as a directing group . In electrophilic aromatic substitution, the nitro group is a strong meta-director. youtube.comvedantu.com Resonance analysis of nitrobenzene shows that the electron-withdrawing effect is most pronounced at the ortho and para positions, which acquire a partial positive charge. quora.comquora.com This leaves the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack. vedantu.com
In the specific case of 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid, the directing effects of all three substituents must be considered. The ring is substituted with:
A strongly activating ortho-, para-directing amino group at position 2.
A strongly deactivating meta-directing nitro group at position 3.
A deactivating meta-directing carboxylic acid group at position 1.
While the nitro group deactivates the ring towards electrophilic attack, it strongly directs incoming electrophiles to its meta positions (positions 1 and 5). Conversely, the nitro group can activate the ring for nucleophilic aromatic substitution (NAS) , a reaction where a nucleophile attacks the aromatic ring. The electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during NAS, particularly when the nucleophilic attack occurs at the ortho or para positions relative to the nitro group. youtube.comnih.gov
Aromatic Substitution Reactions on the Benzoic Acid Ring
The directing effects of the three groups converge primarily on one position:
The aminoethylamino group (activating) at C2 directs ortho and para. The ortho positions are C1 and C3 (both occupied), and the para position is C5.
The nitro group (deactivating) at C3 directs meta. The meta positions are C1 (occupied) and C5.
The carboxylic acid group (deactivating) at C1 directs meta. The meta positions are C3 (occupied) and C5.
All three substituents direct incoming electrophiles to position C5. This convergence makes C5 the overwhelmingly favored site for any potential electrophilic aromatic substitution reaction.
Multi-Component Reactions (MCRs) Incorporating the Compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements from all starting materials, are powerful tools in synthetic chemistry for building molecular complexity. nih.govresearchgate.net The structure of 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid, featuring a primary amine, a secondary amine, and a carboxylic acid, makes it a prime candidate for incorporation into various MCRs, particularly for the synthesis of heterocyclic compounds. rdd.edu.iqnih.gov
The molecule can be viewed as a substituted amino acid, a class of compounds frequently used in MCRs. nih.gov The primary amine of the ethylenediamine moiety and the carboxylic acid group can participate in isocyanide-based MCRs such as the Ugi four-component reaction (U-4CR) or the Passerini three-component reaction .
Potential in Ugi Reaction (U-4CR): The U-4CR involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid could serve as both the amine and carboxylic acid component in an intramolecular Ugi reaction or as the bifunctional starting material in an intermolecular reaction, leading to the formation of complex dipeptide-like scaffolds. nih.gov
Potential in Passerini Reaction (P-3CR): This reaction combines a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxycarboxamide. The carboxylic acid functionality of the title compound could readily participate in this transformation. nih.gov
Furthermore, the primary amine could engage in other MCRs, such as the Mannich reaction or the Povarov reaction , for the synthesis of various nitrogen-containing heterocycles. nih.gov The presence of multiple reactive sites allows for its potential use in diversity-oriented synthesis to generate libraries of complex molecules for drug discovery and other applications. frontiersin.org While specific examples utilizing this exact compound may not be prevalent, its functional group array aligns perfectly with the logic and requirements of numerous established multi-component reaction pathways.
Table 2: Potential MCRs for 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid
| MCR Type | Reacting Functional Groups from Title Compound | Typical Co-reactants | Potential Product Scaffold |
|---|---|---|---|
| Ugi Reaction | Primary Amine, Carboxylic Acid | Aldehyde/Ketone, Isocyanide | Dipeptide-like structures |
| Passerini Reaction | Carboxylic Acid | Aldehyde/Ketone, Isocyanide | α-Acyloxycarboxamides |
| Mannich Reaction | Primary/Secondary Amine | Aldehyde, Active Hydrogen Compound | β-Amino carbonyl compounds |
| Povarov Reaction | Primary Amine | Aldehyde, Activated Olefin | Tetrahydroquinolines |
Coordination Chemistry and Metal Complexation
Design Principles for Ligand Systems with 2-[(2-Aminoethyl)amino]-3-nitrobenzoic Acid
There is no available literature detailing the design principles for ligand systems specifically incorporating 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid.
Synthesis and Structural Characterization of Metal Complexes
No specific methods for the synthesis and structural characterization of metal complexes with 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid have been reported in the reviewed scientific literature.
While the presence of multiple potential donor sites (the carboxylate oxygen atoms, the secondary and primary amine nitrogen atoms) suggests the possibility of monodentate, bidentate, and even polydentate coordination, there are no published crystal structures or spectroscopic data to confirm these binding modes for complexes of 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid.
Information regarding the stoichiometry of metal-ligand complexes and the potential for geometrical isomerism in complexes of 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid is not available in the current body of scientific literature.
Spectroscopic and Computational Studies of Metal-Ligand Interactions
No spectroscopic or computational studies focused on the metal-ligand interactions of 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid have been found.
Catalytic Applications of Metal-Compound Complexes
There is no available research on the catalytic applications of metal complexes formed with 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid.
Based on a comprehensive search of available scientific literature, there is currently no published research data regarding the supramolecular chemistry and self-assembly of the specific compound 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid .
Therefore, it is not possible to provide a detailed article on the following requested topics for this compound:
Supramolecular Chemistry and Self Assembly
Host-Guest Chemistry and Molecular Recognition Phenomena
Detailed experimental or theoretical studies concerning these aspects of 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid have not been reported in the accessible scientific domain.
Role in Chemical Biology and Medicinal Chemistry Research
Design of Structurally Related Analogs for Biological Probes
The design of biological probes is a cornerstone of chemical biology, enabling the visualization and functional analysis of biomolecules in their native environment. While no specific biological probes derived from 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid have been documented in scientific literature, the structural motifs present in the molecule offer a conceptual basis for their design.
The aminobenzoic acid framework is a versatile starting point for creating analogs. For instance, the carboxylic acid and the secondary amine of the ethylenediamine (B42938) moiety are amenable to modification. They could be functionalized with fluorophores, such as fluorescein (B123965) or rhodamine, to generate fluorescent probes. These probes could then be employed in techniques like fluorescence microscopy or flow cytometry to track the localization of potential biological targets.
Furthermore, the nitro group, while often associated with toxicity, can also be exploited in probe design. Its electron-withdrawing nature can be harnessed for the development of probes for specific enzymatic activities or for imaging hypoxic conditions in tumors. Analogs could also be synthesized where the nitro group is replaced by other functionalities, such as azides or alkynes, which would allow for bioorthogonal ligation reactions, a powerful tool for labeling biomolecules in living systems.
Application as a Scaffold for Ligand Development and Targeting Specific Biomolecules
A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. The 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid structure possesses several features that make it a potentially valuable scaffold.
The substituted benzene (B151609) ring provides a rigid framework, which can be important for presenting functional groups in a defined spatial orientation for optimal interaction with a biological target. The presence of multiple points for chemical modification—the carboxylic acid, the primary and secondary amines, and the aromatic ring itself—offers a high degree of "decoration potential."
For example, the carboxylic acid could be converted to amides or esters to modulate solubility and cell permeability. The amino groups of the ethylenediamine side chain could be acylated or alkylated to introduce a variety of substituents that could interact with different pockets of a protein's active site. The general class of aminobenzoic acids has been widely explored for developing drugs with a range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents. nih.govnih.gov
Table 1: Potential Modifications of the 2-[(2-Aminoethyl)amino]-3-nitrobenzoic Acid Scaffold for Ligand Development
| Modification Site | Potential Functional Groups | Desired Outcome |
| Carboxylic Acid | Amides, Esters, Thioesters | Improved cell permeability, altered binding affinity |
| Primary Amine | Acyl groups, Alkyl groups, Sulfonyl groups | Introduction of new binding interactions, modulation of basicity |
| Secondary Amine | Acyl groups, Alkyl groups | Fine-tuning of molecular shape and electronic properties |
| Aromatic Ring | Halogens, Alkyl groups, Alkoxy groups | Altered lipophilicity, potential for new interactions |
Mechanistic Studies of Interactions with Biological Systems
As there are no published studies on the biological activity of compounds derived specifically from 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid, any discussion of mechanistic studies remains speculative. However, based on the chemical functionalities present, one can hypothesize potential modes of interaction with biological systems.
If derivatives of this scaffold were found to be active as, for example, enzyme inhibitors, a variety of biophysical and biochemical techniques could be employed to elucidate their mechanism of action. X-ray crystallography could provide atomic-level details of how a compound binds to its protein target, revealing key hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Isothermal titration calorimetry (ITC) could be used to determine the thermodynamic parameters of binding, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), providing insights into the driving forces of the interaction. Nuclear magnetic resonance (NMR) spectroscopy, particularly techniques like saturation transfer difference (STD) NMR, could identify which parts of the small molecule are in close contact with the protein, guiding further optimization of the scaffold.
Q & A
Q. What strategies optimize quantification of this compound in complex biological matrices?
- Methodological Answer : Employ isotope dilution mass spectrometry (IDMS) with deuterated or ¹³C-labeled internal standards (e.g., AOZ-d4, AMOZ-d5) to correct for matrix effects. Validate recovery rates (85–115%) in spiked samples .
Q. How does the nitro group influence the compound’s catalytic activity in multi-step organic syntheses?
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines: Wear nitrile gloves, safety goggles, and lab coats. In case of eye contact, rinse immediately with water for ≥15 minutes. Store separately from reducing agents to prevent explosive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
